Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanone is an aromatic boronic acid derivative with the molecular formula C16H23BN2O4 and a molecular weight of 318.17 . This compound is known for its unique structure, which includes a morpholine ring and a pyridine ring substituted with a dioxaborolane group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanone typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with morpholine in the presence of a suitable catalyst. The reaction is carried out under inert atmosphere conditions, usually at temperatures ranging from 2-8°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acid oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of molecular probes and sensors.
Mechanism of Action
The mechanism of action of Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanone involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to modulate the activity of enzymes and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone: This compound has a similar structure but includes a trifluoromethyl group, which can alter its reactivity and applications.
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone: Another closely related compound with slight variations in the position of the boronic acid group.
Uniqueness
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanone is unique due to its specific substitution pattern and the presence of both a morpholine and pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)12-5-6-18-13(11-12)14(20)19-7-9-21-10-8-19/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRJGVYMMPJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.